2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

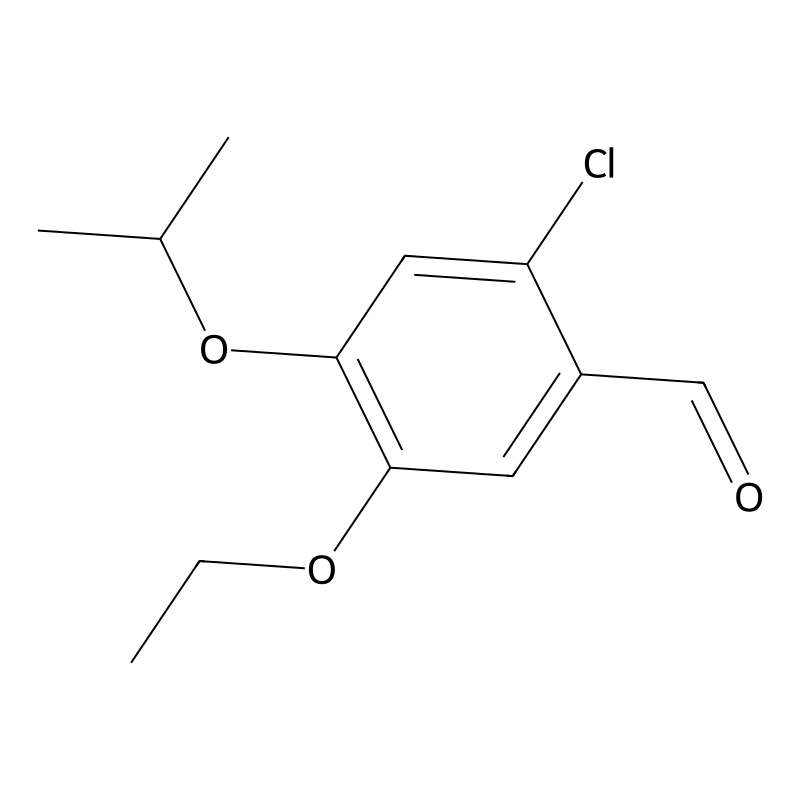

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula CHClO. It is classified as a benzaldehyde derivative, characterized by the presence of a chloro group, an ethoxy group, and an isopropoxy group attached to the benzene ring. This compound exhibits unique structural properties that make it valuable in various chemical syntheses and research applications. Its molecular structure can be represented as follows:

The compound's functional groups contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde group can be reduced to form the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chloro substituent can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, often in the presence of a base to facilitate the reaction.

The synthesis of 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde typically involves the following steps:

- Starting Material: The synthesis often begins with 2-chloro-5-ethoxybenzaldehyde.

- Reagent Addition: Isopropyl alcohol is added in the presence of an acid catalyst.

- Refluxing: The mixture is refluxed to promote the substitution reaction.

- Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

In industrial settings, large-scale production may utilize batch reactors or continuous flow reactors to optimize yield and efficiency.

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde finds applications in:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Pharmaceuticals: Its unique structure may be explored for developing new therapeutic agents.

- Material Science: The compound could be utilized in creating specialty chemicals and materials due to its reactive functional groups.

While specific interaction studies on 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde are scarce, compounds with similar structures have been shown to interact with various biomolecules. Understanding these interactions can provide insights into potential therapeutic uses or mechanisms of action. Further research is required to elucidate its interactions specifically.

Several compounds share structural similarities with 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde. These include:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Chloro-4-methoxybenzaldehyde | CHClO | 0.91 |

| 3-Chloro-5-methoxybenzaldehyde | CHClO | 0.94 |

| 2-Chloro-4-hydroxybenzaldehyde | CHClO | 0.92 |

| 2-Chloro-6-methoxybenzaldehyde | CHClO | 0.89 |

| 1-(2-Chloro-4-methoxyphenyl)ethanone | CHClO | 0.91 |